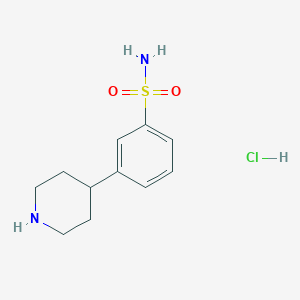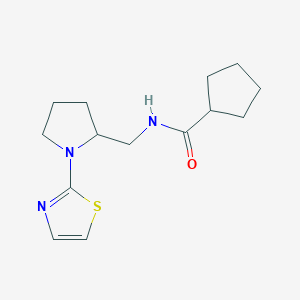
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide” is a compound that contains a pyrrolidine ring and a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 1-(thiazol-2-yl)pyrrolidin-2-one derivatives were synthesized and evaluated for anticonvulsant activity . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle, and the thiazole ring is a five-membered heterocycle containing sulfur and nitrogen .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Research has highlighted the application of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide in the synthesis of various heterocyclic compounds. For example, Dotsenko et al. (2019) reviewed the synthesis of N-, S,N-, and Se,N-heterocycles, revealing the potential of such compounds in creating a wide range of heterocyclic structures through aminomethylation reactions, which have shown biological activities like antiviral and anti-inflammatory properties (Dotsenko et al., 2019).
Antibacterial Activity
Song et al. (2017) explored the antibacterial activities of 1,3,4-oxadiazole thioether derivatives, showcasing the compound's role in combating bacterial infections, particularly against Xanthomonas oryzae pv. oryzae. This research underscores the compound's significance in developing new antibacterial agents with potential agricultural applications (Song et al., 2017).
Antitumor Activity
Carbone et al. (2013) reported on the synthesis of nortopsentin analogues, including derivatives of the compound of interest, showing promising antitumor activity in models of diffuse malignant peritoneal mesothelioma. This study highlights the potential therapeutic applications of these compounds in treating cancers that are resistant to conventional therapies (Carbone et al., 2013).
Environmental Applications
Zargoosh et al. (2015) demonstrated the use of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the removal of heavy metals from industrial wastes, showcasing the environmental applications of such compounds in treating polluted water and reducing heavy metal contamination (Zargoosh et al., 2015).
Direcciones Futuras
The future directions for the research on “N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles could also be a promising direction .
Mecanismo De Acción
Target of Action
The compound N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide has been found to target PI3Kα/HDAC6 . PI3Kα is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a potential target for cancer therapy . HDAC6 is a unique histone deacetylase enzyme that plays a key role in numerous biological processes, including signal transduction, cell shape, migration, and vesicle transport .
Mode of Action
Compounds with a similar thiazole-based structure have been known to interact with their targets, leading to changes at the molecular level . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
The compound’s interaction with PI3Kα/HDAC6 suggests that it may affect the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, survival, and growth . By inhibiting this pathway, the compound could potentially exert anti-cancer effects .
Pharmacokinetics
It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which can potentially enhance the compound’s bioavailability .
Result of Action
Given its target of action, it can be inferred that the compound may have potential anti-cancer effects by inhibiting the pi3k/akt/mtor pathway .
Propiedades
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c18-13(11-4-1-2-5-11)16-10-12-6-3-8-17(12)14-15-7-9-19-14/h7,9,11-12H,1-6,8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVBOFBOFRIKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CCCN2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 9'-chloro-2'-(2-hydroxyphenyl)-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate](/img/structure/B2971258.png)
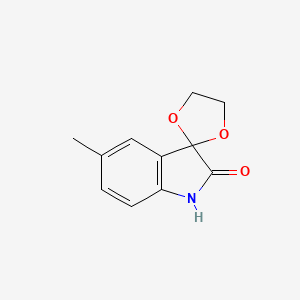
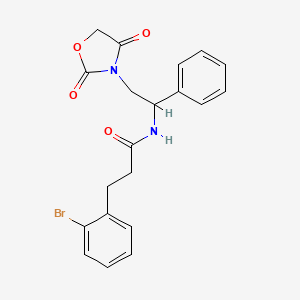
![5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2971264.png)
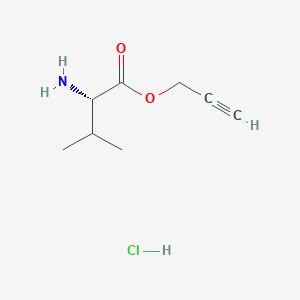
![N-1,3-benzodioxol-5-yl-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2971269.png)
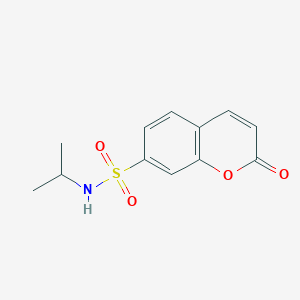
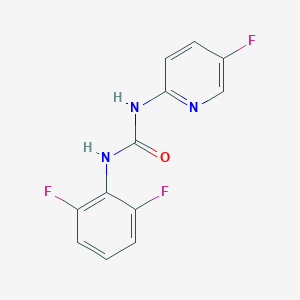
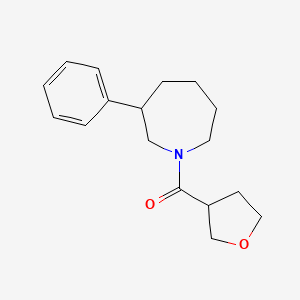
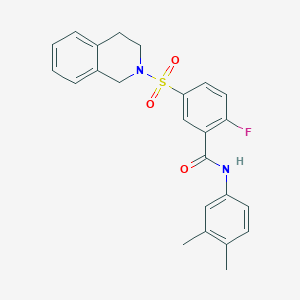
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2971276.png)
![N-(4-(((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)amino)phenyl)acetamide](/img/structure/B2971278.png)
